N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a chlorophenyl group, an ethoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 3-chloroaniline. This intermediate is then reacted with ethoxybenzaldehyde to form an imine, which is subsequently cyclized with thiourea to yield the imidazole ring. The final step involves the acylation of the imidazole derivative with chloroacetyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- **N-(3-bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- **N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}propionamide
Uniqueness
N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-17-8-6-16(7-9-17)23-11-10-21-19(23)26-13-18(24)22-15-5-3-4-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUOOQORDOPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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